molecular formula C6H7Cl2NS B2426952 2-Amino-6-chlorobenzene-1-thiol hydrochloride CAS No. 385376-58-9

2-Amino-6-chlorobenzene-1-thiol hydrochloride

Cat. No. B2426952
CAS RN: 385376-58-9
M. Wt: 196.09
InChI Key: AZIASFVIGDHDPS-UHFFFAOYSA-N
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Description

“2-Amino-6-chlorobenzene-1-thiol hydrochloride” is a chemical compound with the molecular formula C6H6ClNS•HCl and a molecular weight of 196.10 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an amino group (NH2) and a chloro group (Cl) attached to it, as well as a thiol group (SH). The hydrochloride indicates that there is an additional chloride ion associated with the molecule .


Physical And Chemical Properties Analysis

This compound is a solid and should be stored at room temperature .

Scientific Research Applications

  • Nanoparticle Synthesis and Biomedical Applications

    • Amino and sulfonate ending group thiols, including compounds like 2-Amino-6-chlorobenzene-1-thiol hydrochloride, have been utilized in the stabilization of gold nanoparticles (AuNPs). These nanoparticles have been characterized extensively for their physicochemical properties and investigated for potential biomedical applications. For instance, studies on human multiforme glioblastoma T98G cells show that these nanoparticles are non-toxic and do not affect cell proliferation, indicating their potential for biomedical targeting and therapy applications (Venditti et al., 2022).
  • Corrosion Inhibition

    • Thiols, including derivatives similar to 2-Amino-6-chlorobenzene-1-thiol hydrochloride, have been studied for their inhibitory effects on the corrosion of metals. These compounds are adsorbed onto metal surfaces, such as steel, and their effectiveness is influenced by the heteroatom type in the molecule. Their use in corrosion inhibition is significant in industrial applications, particularly in acidic environments (Yurt & Mihrican, 2008).
  • Fluorimetric Probes and Environmental Applications

    • Research has been conducted on the development of fluorescent chemodosimeters for the detection of aromatic thiols, which include compounds like 2-Amino-6-chlorobenzene-1-thiol hydrochloride. Such probes have applications in environmental monitoring and potentially in biological settings, as they can detect thiols in living cells and environmental samples with high selectivity and sensitivity (Khandare et al., 2016).
  • Quantum Dot Research

    • Small thiol-containing amino acids, similar to 2-Amino-6-chlorobenzene-1-thiol hydrochloride, have been used as ligands in the transfer of semiconductor quantum dots from organic solvents to aqueous phases. This research is crucial in developing quantum dots with improved colloidal stability and fluorescence in biological environments, which could have significant implications in biomedical imaging and diagnostics (Tamang et al., 2011).

Future Directions

The future directions of research involving this compound are not clear from the available information. It is used in proteomics research , which suggests it may have applications in the study of proteins and their functions.

properties

IUPAC Name

2-amino-6-chlorobenzenethiol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS.ClH/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIASFVIGDHDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)S)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chlorobenzene-1-thiol hydrochloride

CAS RN

385376-58-9
Record name 2-amino-6-chlorobenzene-1-thiol hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-benzylsulfanyl-3-chloro-phenylamine (204) in 140 mL of benzene at 0° C. was added AlCl3 (Aldrich, 23.8 g, 179 mmol) in portion. The mixture turned to purple. After stirred at ambient temperature overnight, the mixture was poured to ice and EtOAc and stirred for 20 min. The mixture was extracted 3× with EtOAc (500 mL). The organic layers were washed twice with a brine solution (400 mL), dried over Na2SO4, and concentrated under vacuum. The crude product was treated with 145 mL of 1N HCl in ether. The product (13.6 g) was collected by filtration and washed with hexanes.
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2-benzylsulfanyl-3-chloro-phenylamine
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23.8 g
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140 mL
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